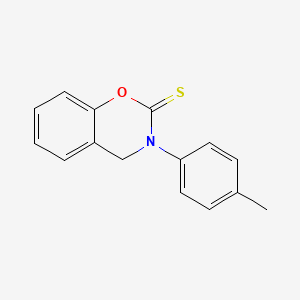

3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Metilfenil)-3,4-dihidro-2H-1,3-benzoxazin-2-tiona es un compuesto orgánico que pertenece a la clase de las benzoxazinas. Las benzoxazinas son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de oxazina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(4-Metilfenil)-3,4-dihidro-2H-1,3-benzoxazin-2-tiona típicamente involucra la reacción de 4-metilfenilamina con disulfuro de carbono y formaldehído en condiciones básicas. La reacción procede a través de la formación de un intermedio, que luego cicla para formar el compuesto de benzoxazina-tiona deseado. Las condiciones de reacción a menudo incluyen el uso de un solvente como etanol o metanol, y la reacción se lleva a cabo a temperaturas elevadas para facilitar el proceso de ciclización .

Métodos de Producción Industrial

En un entorno industrial, la producción de 3-(4-Metilfenil)-3,4-dihidro-2H-1,3-benzoxazin-2-tiona puede implicar técnicas de síntesis de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas de microreactores permite un control preciso de los parámetros de reacción, lo que lleva a una mayor selectividad y una reducción de la formación de subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(4-Metilfenil)-3,4-dihidro-2H-1,3-benzoxazin-2-tiona se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo tiona puede oxidarse para formar un derivado de sulfóxido o sulfona.

Reducción: El compuesto se puede reducir para formar la benzoxazina correspondiente.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Reactivos como halógenos, agentes nitrantes y agentes sulfonantes se pueden utilizar en condiciones ácidas o básicas.

Principales Productos Formados

Oxidación: Derivados de sulfóxido y sulfona.

Reducción: Derivados de benzoxazina.

Sustitución: Varios compuestos de benzoxazina-tiona sustituidos.

Aplicaciones Científicas De Investigación

3-(4-Metilfenil)-3,4-dihidro-2H-1,3-benzoxazin-2-tiona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente por sus efectos antiinflamatorios y analgésicos.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 3-(4-Metilfenil)-3,4-dihidro-2H-1,3-benzoxazin-2-tiona involucra su interacción con dianas moleculares y vías específicas. El grupo tiona puede interactuar con enzimas que contienen tiol, lo que lleva a la inhibición de su actividad. Además, el compuesto puede modular las vías de señalización involucradas en la inflamación y el dolor, contribuyendo a sus posibles efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares

3-(4′-Metilfenil)-8-metilxantina: Otro compuesto con un grupo 4-metilfenilo, pero con una estructura central diferente.

4-Metilpropiofenona: Comparte el grupo 4-metilfenilo pero difiere en sus grupos funcionales y estructura general.

Singularidad

3-(4-Metilfenil)-3,4-dihidro-2H-1,3-benzoxazin-2-tiona es única debido a su estructura de benzoxazina-tiona, que confiere reactividad química y actividad biológica potenciales distintas.

Actividad Biológica

3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione, a derivative of benzoxazine, has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocycles known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data and research findings.

- Chemical Formula : C15H15NOS

- CAS Number : 647849-54-5

- Molecular Weight : 255.35 g/mol

- Structure : The compound features a thione functional group which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been explored in several studies. Notably, compounds within this class have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Mechanism of Action :

- Induction of apoptosis through the activation of caspase pathways.

- Inhibition of cell cycle progression.

The following table summarizes the IC50 values for selected cell lines:

Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazines are attributed to their ability to inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandins. In vitro studies have demonstrated that this compound can significantly reduce the levels of these mediators in activated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzoxazine derivatives against clinical isolates. The results indicated that this compound exhibited superior activity compared to standard antibiotics.

- Anticancer Research : In a comparative study involving multiple benzoxazine derivatives, this compound was found to be one of the most potent in inhibiting the growth of MCF-7 cells, demonstrating its potential as a lead compound for further development in cancer therapy.

Propiedades

Número CAS |

647849-54-5 |

|---|---|

Fórmula molecular |

C15H13NOS |

Peso molecular |

255.3 g/mol |

Nombre IUPAC |

3-(4-methylphenyl)-4H-1,3-benzoxazine-2-thione |

InChI |

InChI=1S/C15H13NOS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17-15(16)18/h2-9H,10H2,1H3 |

Clave InChI |

KIIZERUAGAUWGL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)N2CC3=CC=CC=C3OC2=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.